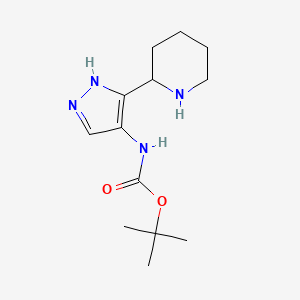

Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate” is a chemical compound that has been mentioned in the context of being an important intermediate in many biologically active compounds . It’s also been noted for its potential use as a rigid linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of this compound has been described in several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . The total yield of the three steps was reported to be 49.9% .Molecular Structure Analysis

The molecular formula of “this compound” is C19H32BN3O4 . The structure of this compound has been confirmed by MS and 1HNMR spectrum .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 114.0 to 118.0 °C, a predicted boiling point of 492.8±35.0 °C, and a predicted density of 1.14±0.1 g/cm3 . It also has a pKa value of 2.89±0.19 .Aplicaciones Científicas De Investigación

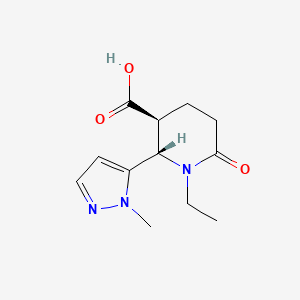

Synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate Derivatives:

- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds, including crizotinib. The synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields a total of 49.9% (Kong et al., 2016).

- Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is another derivative formed through the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a specific 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).

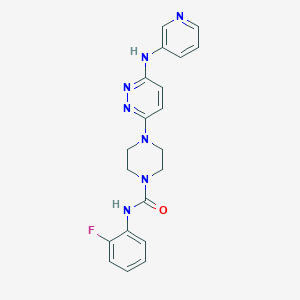

Biological Activity and Molecular Interactions

Molecular Structure and Biological Activity:

- The molecule N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide and its derivatives exhibit unique hydrogen-bonding patterns, linking molecules into chains and sheets, which may influence its biological activity and interaction with other molecules (López et al., 2010).

- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another related compound, is characterized by weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture. Despite its structural complexity, it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

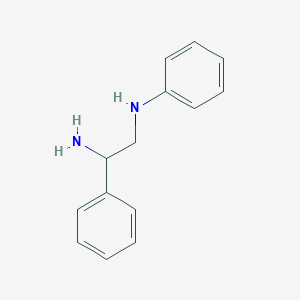

Chemical Reactions and Synthetic Applications

Synthesis and Reaction Studies:

- The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a significant intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, involves a palladium-catalyzed Suzuki reaction. The yield and reaction conditions have been optimized for this particular compound (Zhang et al., 2022).

- Another study focused on the efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. The synthesis involves diastereoselective reduction and efficient isomerization steps, suitable for large-scale operations (Jona et al., 2009).

Mecanismo De Acción

Mode of Action

It’s known that many compounds with similar structures interact with their targets by binding to specific sites, leading to changes in the target’s function .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Propiedades

IUPAC Name |

tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-15-17-11(10)9-6-4-5-7-14-9/h8-9,14H,4-7H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYCZXSBUFEAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(NN=C1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450819.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)